3-Bromo-9-(2-ethylhexyl)-9H-carbazole
Overview
Description
3-Bromo-9-(2-ethylhexyl)-9H-carbazole, also known as this compound, is a useful research compound. Its molecular formula is C20H24BrN and its molecular weight is 358.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.10921 g/mol and the complexity rating of the compound is 345. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Electronic Properties
A study by Ponce et al. (2006) focuses on the synthesis and electronic spectroscopy of bromocarbazoles, including derivatives of N-substituted and C-substituted carbazoles. This research highlights the importance of 3-Bromo-9-(2-ethylhexyl)-9H-carbazole in the field of organic chemistry, particularly in understanding its photophysical properties and reactivity patterns, which are significant in developing new materials and compounds (Ponce, Cabrerizo, Bonesi, & Erra-Balsells, 2006).
Applications in Polymerization
Ignashevich et al. (2017) describe the acylation of 9-(2-ethylhexyl)carbazole, leading to the synthesis of new chalcones that are capable of undergoing electrochemical and chemical polymerization. This highlights the utility of carbazole derivatives in the synthesis of polymers with potential applications in various fields, including materials science and engineering (Ignashevich et al., 2017).
Antitumor Activity
Research by Murali et al. (2017) investigates the synthesis of hetero annulated carbazoles and their in vitro antitumor activity. This study presents the potential therapeutic applications of carbazole derivatives in the field of medicinal chemistry, especially in developing novel antitumor agents (Murali, Sparkes, & Prasad, 2017).
Biotechnological Applications
Waldau et al. (2009) explore the biotransformation of 9H-carbazole by biphenyl-utilizing bacteria. This study opens up possibilities for the use of carbazole derivatives in environmental biotechnology, particularly in bioremediation and the production of hydroxylated metabolites for various applications (Waldau, Methling, Mikolasch, & Schauer, 2009).
Light Emitting Properties
Cho et al. (2004) have synthesized fluorene–carbazole-based conjugated copolymers. This research is significant for its implications in the development of new materials with light-emitting properties, potentially useful in optoelectronics and display technologies (Cho et al., 2004).
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
The presence of a bromo functionality at position 4 is a useful handle for halogen exchange or coupling chemistry . This suggests that the compound may interact with its targets through halogen bonding or coupling reactions .
Biochemical Pathways
Given the compound’s potential for halogen exchange or coupling chemistry , it may influence pathways involving halogenated compounds or those susceptible to coupling reactions .
Result of Action
As the compound is provided to early discovery researchers , its effects are likely under investigation.
Properties
IUPAC Name |
3-bromo-9-(2-ethylhexyl)carbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN/c1-3-5-8-15(4-2)14-22-19-10-7-6-9-17(19)18-13-16(21)11-12-20(18)22/h6-7,9-13,15H,3-5,8,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUMJBPNVXDEDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1C2=C(C=C(C=C2)Br)C3=CC=CC=C31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
628336-85-6 | |
Record name | 3-Bromo-9-(2-ethylhexyl)-9H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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